The compound can be classified as a brominated pyridazine derivative. Pyridazines are known for their applications in drug development and as agrochemicals. The specific structure of 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine positions it as a potential candidate for further research in pharmacology and materials science.
The synthesis of 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine can be achieved through several methods involving the cyclization of appropriate precursors. One notable approach involves the use of Lewis acid-mediated reactions to facilitate the formation of the pyridazine ring.
The molecular structure of 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is characterized by:
C1COC2=NN=C(C=C2Br)O1
, which provides insight into its connectivity and stereochemistry.3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine can participate in various chemical reactions:
The mechanism of action for compounds like 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine typically involves:
Research has indicated that similar pyridazine derivatives can inhibit specific enzymes involved in disease processes, suggesting potential therapeutic applications for this compound .
The physical properties of 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine include:
Chemical properties include:
The applications of 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine are primarily found in:
Pyridazine (1,2-diazine) represents a privileged nitrogen-rich heterocyclic scaffold in medicinal chemistry due to its distinctive physicochemical properties and versatile drug-target interactions. Characterized by adjacent nitrogen atoms within a six-membered aromatic ring, pyridazine exhibits a high dipole moment (4.22 Debye) that facilitates π-π stacking interactions with biological targets and enhances aqueous solubility compared to phenyl isosteres [1] [6]. This dipole moment substantially exceeds those of related azines like pyridine (2.22 D), pyrimidine (2.33 D), and pyrazine (0 D), contributing to superior electrostatic complementarity in enzyme binding pockets (Table 1) [1]. The scaffold's dual hydrogen-bonding capacity, moderate basicity (pKa ≈ 2.3), and electron-deficient nature enable diverse binding modalities ranging from hinge-binding motifs in kinase inhibitors to intercalation with nucleic acids [2] [6]. These attributes collectively improve ligand-target binding affinity while favorably modulating pharmacokinetic parameters such as membrane permeability and metabolic stability.
Table 1: Comparative Physicochemical Properties of Azine Heterocycles [1]
Heterocycle | Dipole Moment (D) | Basicity (pKa) | Topological Polar Surface Area (Ų) | cLogP |
---|---|---|---|---|
Pyridazine (1) | 4.22 | 2.0 | 25.8 | -0.508 ± 0.206 |
Pyridine (3) | 2.22 | 5.2 | 12.9 | 0.836 ± 0.178 |
Pyrimidine (4) | 2.33 | 0.93 | 25.8 | 0.260 ± 0.237 |
Pyrazine (5) | 0 | 0.37 | 25.8 | 0.101 ± 0.267 |
Benzene (2) | 0 | -24.3 | 0 | 2.177 ± 0.154 |
The strategic incorporation of pyridazine cores has yielded numerous clinically validated therapeutics. Notable examples include the gonadotropin-releasing hormone receptor antagonist relugolix (FDA-approved 2020) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib (FDA-approved 2022), both featuring 3-aminopyridazine pharmacophores [1]. Additional pyridazine-containing drugs span diverse therapeutic areas: tepotinib (c-Met inhibitor for NSCLC), risdiplam (SMN2 splicing modifier for spinal muscular atrophy), and ponatinib (multi-kinase inhibitor for leukemia) [1] [2]. These clinical successes underscore pyridazine's capacity to address challenging drug discovery parameters, including reduced cytochrome P450 inhibition and attenuated hERG potassium channel affinity compared to phenyl-containing analogs [1].
[1,4]Dioxane annelation to the pyridazine core generates structurally constrained bicyclic systems with enhanced pharmacological profiles. Fusion at the [2,3-c] junction, as exemplified by 6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine, introduces significant stereoelectronic modifications relative to monocyclic pyridazines. The saturated dioxane ring reduces overall molecular planarity, potentially enhancing blood-brain barrier penetration for central nervous system targets while maintaining sufficient aqueous solubility through ether oxygen hydrogen-bond acceptance [8]. This architecture positions oxygen atoms ortho to the pyridazine nitrogen, creating electron-donating effects that modulate the heterocycle's electron deficiency and influence tautomeric equilibria [6].
The dioxane bridge imposes conformational restraint, limiting rotational freedom and reducing entropic penalties upon target binding. This pre-organization principle is particularly advantageous for targeting structurally conserved ATP-binding sites in kinases or protein-protein interaction interfaces [3]. Furthermore, the ethylene glycol-derived moiety provides metabolic resistance against oxidative degradation pathways that commonly affect alkyl substituents, extending plasma half-life in vivo [8]. These derivatives serve as bioisosteres for catechol-containing drugs where the dioxane ring mimics the ortho-dihydroxybenzene motif while offering superior pharmacokinetics and reduced susceptibility to methylation by catechol-O-methyltransferase [6].
The introduction of bromine at the C3 position of pyridazine derivatives creates a versatile synthetic handle for structure-activity relationship exploration through transition metal-catalyzed cross-coupling reactions. The 3-bromo substituent exhibits enhanced reactivity compared to aryl bromides due to the electron-withdrawing effect of the adjacent annular nitrogens, which lowers the LUMO energy and facilitates oxidative addition to palladium(0) complexes [4] [9]. This enables diverse derivatization through Suzuki-Miyaura (boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Stille (stannanes) reactions, allowing efficient construction of chemical libraries from a common intermediate [4].
Bromine's substantial steric bulk and hydrophobic character also directly influence molecular recognition. The halogen occupies a distinct volume quadrant in 3D space (van der Waals radius: 1.85 Å), filling hydrophobic binding pockets and potentially engaging in halogen bonding with carbonyl oxygen or sulfur atoms in biological targets [9]. This non-covalent interaction, characterized by a σ-hole on the halogen's electrostatic potential surface, contributes 1–5 kcal/mol to binding affinity—comparable to hydrogen bonds [3]. In kinase inhibitors, 3-bromopyridazines frequently demonstrate improved selectivity profiles by sterically blocking access to off-target enzymes while maintaining potency against primary targets [2]. Additionally, the electron-withdrawing nature of bromine modulates the pyridazine ring's electronic distribution, enhancing the C4 position's susceptibility to nucleophilic substitution and facilitating further structural elaboration [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0